Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
CAS No.: 216235-33-5
Cat. No.: VC11678984
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate - 216235-33-5](/images/structure/VC11678984.png)
CAS No. | 216235-33-5 |
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Molecular Formula | C12H18F3NO4 |
Molecular Weight | 297.27 g/mol |
IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pent-4-enoate |
Standard InChI | InChI=1S/C12H18F3NO4/c1-6-7-11(8(17)19-5,12(13,14)15)16-9(18)20-10(2,3)4/h6H,1,7H2,2-5H3,(H,16,18) |
Standard InChI Key | YXXAYXYSSJXTCF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC=C)(C(=O)OC)C(F)(F)F |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC=C)(C(=O)OC)C(F)(F)F |
Chemical Identity
Chemical Name: Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27 g/mol
Structural Features
The compound contains:
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A methyl ester functional group.
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A tert-butoxycarbonyl (Boc) protecting group on the amine.
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A trifluoromethyl group attached to the central carbon.
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An unsaturated pent-4-enyl chain.
Representation
Property | Value |
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Molecular Formula | C12H18F3NO4 |
Molecular Weight | 297.27 g/mol |
Functional Groups | Ester, Boc-protected amine |
Fluorinated Substituent | Trifluoromethyl (-CF3) |
Synthesis and Preparation
The synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate typically involves multi-step organic reactions using standard protecting group chemistry and fluorination techniques.
General Synthetic Route
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Starting Materials:
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Pentenoic acid derivatives.
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Boc-protected amines.
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Trifluoromethylating reagents (e.g., CF3 sources like Ruppert-Prakash reagent).
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Steps:
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Esterification of pentenoic acid to form the methyl ester.
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Introduction of the trifluoromethyl group via electrophilic or nucleophilic fluorination.
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Protection of the amine using tert-butoxycarbonyl chloride (Boc-Cl).
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Purification:
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The final product is purified using column chromatography or recrystallization.
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Reaction Conditions
Step | Reagents | Conditions |
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Esterification | Methanol, acid catalyst | Reflux |
Trifluoromethylation | CF3 source, base | Room temperature |
Boc Protection | Boc-Cl, base (e.g., TEA) | Anhydrous conditions |
Applications and Uses
The compound has potential applications in:
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Pharmaceutical Research:
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The trifluoromethyl group enhances metabolic stability and bioavailability of drug candidates.
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The Boc-protected amine allows for selective deprotection in peptide synthesis.
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Organic Synthesis:
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Serves as an intermediate for synthesizing fluorinated analogs of biologically active molecules.
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Material Science:
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Fluorinated compounds are often explored for their unique properties in polymers and coatings.
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Stability
The compound is stable under standard laboratory conditions but may hydrolyze under acidic or basic conditions due to the ester bond.
Research Directions
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Medicinal Chemistry:
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Investigating its role in drug design as a fluorinated scaffold for enzyme inhibitors or receptor modulators.
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Catalysis:
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Exploring its use as a ligand precursor in metal-catalyzed reactions.
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Fluorinated Materials:
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Development of advanced materials with high thermal stability and unique electronic properties.
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